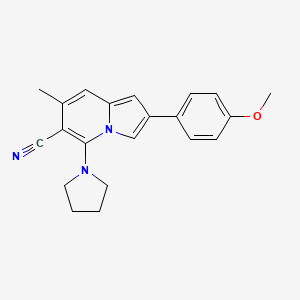![molecular formula C20H25N7O B5604807 N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multi-step chemical reactions, focusing on creating specific functional groups that contribute to the compound's activity. For example, the synthesis of similar compounds has been reported, where key steps include the formation of the pyrazole ring, introduction of the carboxamide group, and modifications to the piperidine moiety to enhance target affinity and selectivity (Yamamoto et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray crystallography, NMR, and computational modeling to elucidate the compound's conformation, electronic distribution, and potential interaction sites. Studies on similar structures have used these techniques to detail the interaction with biological targets, showcasing how specific substitutions affect molecular binding and activity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving the compound may include nucleophilic substitution reactions, amide bond formation, and heterocycle formation. The chemical properties, such as reactivity and stability, are influenced by its functional groups and molecular structure. For instance, the presence of the pyrazole and triazole rings can impart specific reactivity patterns, such as susceptibility to electrophilic or nucleophilic attack at certain positions (Prakash et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are typically assessed through experimental measurements and can be critical for the development of pharmaceutical formulations.
Chemical Properties Analysis
The compound's chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under different conditions, are fundamental for its application in research and development. Studies have shown that modifications to similar compounds can significantly impact their pharmacokinetic and pharmacodynamic profiles, influencing their potential use in therapeutic applications (Jones et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c28-20(19-15-26(25-24-19)11-9-17-6-4-5-10-21-17)22-12-16-13-23-27(14-16)18-7-2-1-3-8-18/h1-3,7-8,13-15,17,21H,4-6,9-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFMNSCLNPRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)


![(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)
